Cas no 874638-80-9 ((2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate)
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Chemical and Physical Properties
Names and Identifiers
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- ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- (2R)-2-Deoxy-2-fluoro-2-Methyl-D-erythro-pentonic acid-g-lactone 3,5-dibenzoate
- Methyl ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl) benzoate
- (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-dibenzoate
- 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-2-C-Methyl-D-ribono-γ-lactone
- D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-Methyl-, γ-lactone, 3,5-dibenzoate, (2R)-
- PSI-6130 interMediate
- (2R)-2-Deoxy-2-fluoro-2-Methyl-D-erythropentonic acid
- (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-,-lactone, 3,5-dibenzoate, (2R)-
- Soufbv intermediate
- ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate...
- (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribono-gamma-lactone
- OUKYMZJNLWKCSO-JXXFODFXSA-N
- AK144761
- AMBZ0390
- EOS102
- PB30271
- CM14185
- AM85938
- ST24033367
- (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate (ACI)
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- MDL: MFCD17677380
- Inchi: 1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20-/m1/s1
- InChI Key: OUKYMZJNLWKCSO-JXXFODFXSA-N
- SMILES: F[C@@]1(C)C(=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 567
- Topological Polar Surface Area: 78.9
Experimental Properties
- Density: 1.33
- Melting Point: 131-132°C
- Boiling Point: 458.6±34.0°C at 760 mmHg
- Specific Rotation: +123.7° (c=1, DCM)
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,2-8°C
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038331-1g |
[(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl Benzoate |
874638-80-9 | ≥95% | 1g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038331-5g |
[(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl Benzoate |
874638-80-9 | ≥95% | 5g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038331-10g |
[(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl Benzoate |
874638-80-9 | ≥95% | 10g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038331-25g |
[(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl Benzoate |
874638-80-9 | ≥95% | 25g |
¥68.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038331-100g |
[(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl Benzoate |
874638-80-9 | ≥95% | 100g |
¥268.00 | 2025-04-12 | |
| TRC | D232985-1g |
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate |
874638-80-9 | 1g |
$ 65.00 | 2022-06-05 | ||
| TRC | D232985-5g |
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate |
874638-80-9 | 5g |
$ 75.00 | 2022-06-05 | ||
| TRC | D232985-25g |
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate |
874638-80-9 | 25g |
$ 170.00 | 2022-06-05 | ||
| TRC | D232985-50g |
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate |
874638-80-9 | 50g |
$345.00 | 2023-05-18 | ||
| TRC | D232985-100g |
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic Acid γ-Lactone 3,5-Dibenzoate |
874638-80-9 | 100g |
$586.00 | 2023-05-18 |
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Production Method
Production Method 1
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Raw materials
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Preparation Products
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Suppliers
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Spectrogram
| 1H NMR | 300 MHz | DMSO |
| 13C NMR |
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate
Professional Introduction to Compound with CAS No. 874638-80-9 and Product Name: (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate
The compound identified by the CAS number 874638-80-9 and the product name (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The intricate stereochemistry and functional group arrangement make it a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage complex molecular architectures to achieve high selectivity and efficacy. The (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate molecule is no exception. Its unique stereochemical configuration, characterized by the (2R,3R,4R) arrangement of the oxolane ring, contributes to its distinct pharmacophoric properties. This stereochemical purity is often a critical factor in determining the biological activity of a compound, as even minor deviations can significantly alter its interaction with biological targets.
The presence of both fluoro and methyl substituents on the oxolane ring adds another layer of complexity to this molecule. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, fluorine substitution can enhance binding interactions at protein targets by increasing electronic density and improving hydrogen bonding capabilities. The fluoro group in this compound is strategically positioned to interact with specific residues in potential target proteins, thereby enhancing its binding affinity.
Similarly, the methyl group contributes to the overall physicochemical properties of the molecule. Methyl groups can influence solubility, permeability across biological membranes, and metabolic pathways. The combination of these substituents in the (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate structure suggests that it may exhibit favorable pharmacokinetic profiles suitable for oral administration or other routes of delivery.
The benzoyloxy methyl group at the 2-position of the oxolane ring further enhances the molecular complexity. This moiety can participate in hydrogen bonding interactions and may serve as a linker to attach additional functional groups or pharmacophores. The benzoyl part of this group is particularly interesting because benzoyl derivatives are known to exhibit various biological activities ranging from anti-inflammatory to antiviral effects. The presence of this group in the current compound could contribute to its potential therapeutic applications.
Recent studies have highlighted the importance of stereochemistry in drug design. Compounds with enantiomeric purity often show improved efficacy and reduced side effects compared to their racemic counterparts. The absolute configuration (2R,3R,4R) of the oxolane ring in this compound ensures that it is a single enantiomer, which is crucial for achieving consistent biological activity. Stereochemical control during synthesis is essential to prevent the formation of impurities that could interfere with biological assays and lead to unpredictable results.
The oxolane ring itself is a versatile scaffold that has been explored extensively in drug discovery. Its three-membered cyclic structure allows for conformational flexibility while maintaining specific spatial arrangements of functional groups. This structural motif has been incorporated into various drug candidates due to its ability to mimic natural products and interact with biological targets in unique ways. The (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-yl benzoate molecule exemplifies how this scaffold can be functionalized to create novel pharmacological entities.
In conclusion, the compound with CAS number 874638-80-9 and product name (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyl-5-oxooxolan-3-y benzoate represents a significant advancement in pharmaceutical chemistry. Its complex stereochemistry, strategic substitution pattern, and unique molecular architecture make it a promising candidate for further investigation. As research continues in this area, it is likely that compounds like this will play an increasingly important role in the development of new therapeutic agents.
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